2-(Difluoromethoxy)benzo[d]oxazole-4-methanol
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol typically involves the reaction of 2-aminophenol with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group on the difluoromethyl ether, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzamide
- 2-(Difluoromethoxy)benzo[d]thiazole
- 2-(Difluoromethoxy)benzo[d]imidazole
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-4-methanol stands out due to its unique combination of a difluoromethoxy group and a benzoxazole ring. This structural feature imparts distinct physicochemical properties, making it more effective in certain applications compared to its analogs. For instance, the presence of the difluoromethoxy group enhances its lipophilicity, improving its ability to penetrate cell membranes .
Properties
Molecular Formula |
C9H7F2NO3 |
---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]methanol |
InChI |
InChI=1S/C9H7F2NO3/c10-8(11)15-9-12-7-5(4-13)2-1-3-6(7)14-9/h1-3,8,13H,4H2 |
InChI Key |
DPZBMEAQFDHVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CO |
Origin of Product |
United States |
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